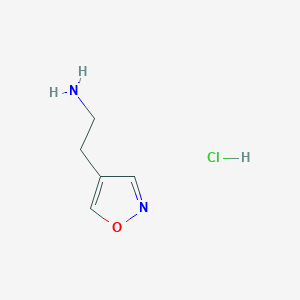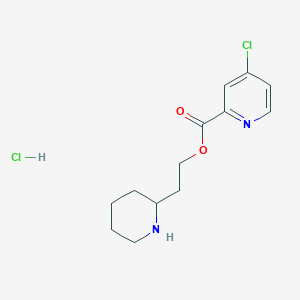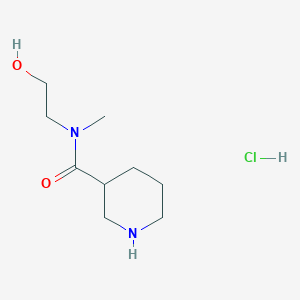
7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one, also known as PD172938, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Structure Analysis
Synthesis and Antitumor Activity : A study described the design, synthesis, and characterization of a novel class of 3,4-dihydroisoquinolines, including their crystal structure analysis. These compounds showed moderate antitumor activities in vitro (Zhu et al., 2011).
Method for Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones : Research demonstrated a general method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, involving cross-coupling, cyclization, and N-alkylation sequences (Freeman et al., 2023).
Enantioselective Synthesis of Isoquinoline Alkaloids : An investigation into the enantioselective addition of organolithium reagents to dihydroisoquinolines, used in the synthesis of certain isoquinoline alkaloids, was reported (Chrzanowska & Sokołowska, 2001).
Synthesis of Quinazolinone Derivatives : A study on the synthesis of phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives in water under neutral conditions, showcasing a novel synthetic approach (Ramesh et al., 2012).
New Synthetic Methodology : A novel method for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in isoquinoline alkaloids, was developed (Mujde et al., 2011).
Biological Effects and Applications
Antidepressant and Anticonvulsant Agents : A paper reported the synthesis and biological evaluation of 3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, highlighting their potential as antidepressant and anticonvulsant agents (Fu et al., 2018).
Asymmetric Hydrogenation for Drug Preparation : The development of an asymmetric hydrogenation process for preparing the urinary antispasmodic drug solifenacin, using 1-phenyl-3,4-dihydroisoquinoline, was described (Ruzic et al., 2012).
Palladium-catalyzed Synthesis of Isoquinoline Derivatives : Research on the palladium-catalyzed stereoselective synthesis of 3,4-dihydroisoquinolin-1(2H)-ones, with potential applications in bioactive compounds, was reported (Mondal et al., 2018).
Asymmetric Transfer Hydrogenation : A study explored the asymmetric transfer hydrogenation of 1-aryl-3,4-dihydroisoquinolines, which could be useful for producing fine chemicals containing the 1,2,3,4-tetrahydroisoquinoline motif (Vilhanová et al., 2017).
Synthesis and Antitumor Targeting : Research into the synthesis of 1-substituted 3,4-dihydroisoquinolines and their ability to target the G1 phase of the cell cycle for antitumor applications was conducted (Bermejo et al., 2002).
Propriétés
IUPAC Name |
7-phenyl-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-14-10-13(11-4-2-1-3-5-11)7-6-12(14)8-9-16-15/h1-7,10H,8-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YONOZPRRPDZFDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Phenyl-3,4-dihydroisoquinolin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-{[2-Nitro-4-(trifluoromethyl)phenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1452398.png)


![3-[(2-Chloro-4,6-dimethylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1452401.png)
![3-{2-[2-Nitro-4-(trifluoromethyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1452403.png)




![Methyl 4-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1452408.png)